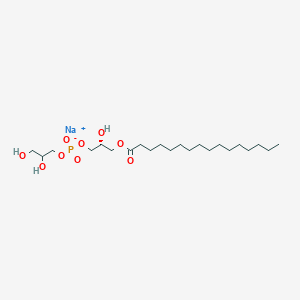

1-Palmitoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium)

Description

1-Palmitoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), abbreviated as 16:0 Lyso PG, is a lysophospholipid characterized by a single palmitoyl (16:0) chain at the sn-1 position and a hydroxyl group at the sn-2 position of the glycerol backbone. Its head group consists of phospho-(1'-rac-glycerol), and it carries a sodium counterion for charge balance. This monoacylated structure confers unique physicochemical properties, including a high critical micelle concentration (CMC), enabling its role as a mild detergent in membrane protein solubilization . It is widely used in studies of lipid-protein interactions, membrane curvature modulation, and fibril formation .

Properties

IUPAC Name |

sodium;2,3-dihydroxypropyl [(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H45O9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)29-17-21(25)19-31-32(27,28)30-18-20(24)16-23;/h20-21,23-25H,2-19H2,1H3,(H,27,28);/q;+1/p-1/t20?,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEBZINYFPJJAW-IYZPEQFLSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44NaO9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Raw Material and Chemical Identity

- Chemical Formula: C22H44O9P- Na

- Molecular Weight: 506.5 g/mol

- CAS Number: 326495-22-1

- Synonyms: 16:0 Lyso-PG, 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoglycerol sodium salt

- Physical Form: Crystalline solid

- Purity: Typically ≥95% to >99% depending on supplier and batch.

General Preparation Overview

The compound is generally prepared as a crystalline solid and can be converted into aqueous or organic solvent stock solutions for experimental use. The preparation involves:

- Dissolution in appropriate solvents according to solubility profiles.

- Stock solution formulation at precise molarities.

- Storage under controlled temperature to maintain stability.

Solvent Selection and Stock Solution Preparation

The solubility of 1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) sodium salt varies significantly with solvent type:

| Solvent | Solubility (mg/mL) |

|---|---|

| Dimethylformamide (DMF) | 30 mg/mL |

| Dimethyl sulfoxide (DMSO) | 30 mg/mL |

| Ethanol | 5 mg/mL |

| Phosphate Buffered Saline (PBS, pH 7.2) | 1 mg/mL |

To enhance solubility, mild heating to 37°C and ultrasonic bath treatment are recommended.

Detailed Stock Solution Preparation Table

| Amount of Compound (mg) | For 1 mM Solution (mL) | For 5 mM Solution (mL) | For 10 mM Solution (mL) |

|---|---|---|---|

| 1 | 1.9743 | 0.3949 | 0.1974 |

| 5 | 9.8717 | 1.9743 | 0.9872 |

| 10 | 19.7433 | 3.9487 | 1.9743 |

This table guides the preparation of stock solutions at different molarities by dissolving the specified mass of compound in the corresponding volume of solvent.

Preparation in Aqueous Buffers

Organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers. This is particularly useful for biological assays requiring minimal organic solvents. The compound dissolves adequately in PBS and other physiological buffers at low concentrations (~1 mg/mL).

Formulation for In Vivo and In Vitro Studies

In Vivo Formulation:

The compound can be formulated by preparing a DMSO master stock solution, followed by sequential dilution with co-solvents such as PEG300, Tween 80, corn oil, or water. The addition order and clarity of solution must be carefully monitored to avoid precipitation. Physical aids like vortexing, ultrasound, or gentle heating improve dissolution.In Vitro Use:

Stock solutions prepared in DMSO or DMF are commonly diluted into assay buffers. The choice of solvent and concentration depends on the experimental design and solubility limits.

Purity and Isomer Considerations

Commercially available 1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) sodium salt is generally >99% pure but may contain up to 10% of the 2-LPG isomer, which can influence biological activity and physical properties. Analytical methods such as ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) are used to quantify degradation products and confirm purity.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Physical Form | Crystalline solid |

| Purity | ≥95% to >99% |

| Solvents for Stock Prep | DMF, DMSO, Ethanol, PBS |

| Solubility Range | 1 mg/mL (PBS) to 30 mg/mL (DMF, DMSO) |

| Stock Solution Molarities | 1 mM, 5 mM, 10 mM (typical) |

| Storage Conditions | -20°C to -80°C |

| Stability | Up to 6 months (-80°C), 1 month (-20°C) |

| Isomer Content | Up to 10% 2-LPG isomer |

| Analytical Methods | UPLC-MS for purity and degradation analysis |

Research Findings Relevant to Preparation

The stability and degradation profile of lysophospholipids like 1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) sodium salt are critical for liposome pharmaceutical formulations, with UPLC-MS being a key analytical tool to monitor these parameters.

Metabolic studies in biological systems emphasize the importance of using high-purity preparations to avoid confounding effects from isomeric impurities or degradation products.

Chemical Reactions Analysis

Types of Reactions: 1-Palmitoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can occur at the hydroxyl or phosphate groups, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various ester or ether derivatives .

Scientific Research Applications

Drug Delivery Systems

1-Palmitoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) is utilized in the formulation of liposomes and micelles, which serve as effective carriers for drug delivery. The amphiphilic nature of this compound allows it to form lipid bilayers that encapsulate therapeutic agents, enhancing their stability and bioavailability. Research has demonstrated its effectiveness in delivering anticancer drugs and other pharmaceuticals, improving therapeutic outcomes while minimizing side effects .

Surfactant Replacement Therapy

This compound was previously a component of Surfaxin, a surfactant used to treat neonatal respiratory distress syndrome. Its role as a surfactant is crucial in reducing surface tension in the alveoli, preventing collapse and aiding in gas exchange. Although Surfaxin was discontinued in 2017, studies continue to explore alternative formulations that incorporate similar phospholipids for respiratory therapies .

Membrane Biology Studies

In studies of cellular membranes, 1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) serves as a model lipid to investigate membrane dynamics and properties. Its incorporation into artificial membranes allows researchers to study lipid interactions, membrane fluidity, and the effects of various lipid compositions on cellular functions .

Case Study 1: Liposomal Drug Formulation

A study published in the International Journal of Pharmaceutics examined the use of lysophospholipids, including 1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol), in the development of liposomal formulations for paclitaxel delivery. The results indicated enhanced drug encapsulation efficiency and improved pharmacokinetics compared to conventional formulations .

Case Study 2: Pulmonary Surfactants

Research conducted on the efficacy of various surfactants for treating neonatal respiratory distress highlighted the potential of sodium salt forms of phosphatidylglycerols. The study demonstrated that formulations including 1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) exhibited superior surface activity compared to traditional surfactants, suggesting its viability as a therapeutic agent .

Mechanism of Action

1-Palmitoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) exerts its effects primarily through its ability to form micelles and liposomes. These structures can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. The compound interacts with cell membranes, facilitating the delivery of encapsulated agents to target cells. The molecular targets and pathways involved include membrane proteins and lipid rafts, which play crucial roles in cellular uptake and signaling .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Head Group Charge | CMC (mM) |

|---|---|---|---|---|

| 16:0 Lyso PG | C₄₀H₇₆NaO₁₀P | 770.99 | -1 | 0.2–0.5 |

| POPG | C₇₇H₁₄₇Na₂O₁₆P | 1405.93 | -1 | N/A |

| 16:0 Lyso PC | C₂₄H₅₀NNaO₇P | 542.63 | 0 | 4–6 |

Biological Activity

1-Palmitoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), often referred to as 16:0 Lyso PG, is a lysophospholipid with significant biological activity. This compound is a derivative of phosphatidylglycerol and plays critical roles in cellular signaling, membrane dynamics, and lipid metabolism. Its unique structure, characterized by a palmitoyl group at the sn-1 position and a hydroxy group at the sn-2 position, contributes to its diverse biological functions.

- Molecular Formula: C22H44O9PNa

- Molecular Weight: 466.56 g/mol

- CAS Number: 110711

1-Palmitoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) exhibits various biological activities through its interaction with cell membranes and signaling pathways:

- Cell Membrane Dynamics: As a lysophospholipid, it influences membrane fluidity and permeability, facilitating the incorporation of other lipids and proteins into the membrane.

- Signaling Pathways: It acts as a signaling molecule, modulating pathways involved in inflammation, cell proliferation, and apoptosis. Specifically, it has been shown to activate protein kinase C (PKC) pathways and promote the release of intracellular calcium ions.

- Endothelial Cell Protection: Recent studies indicate that low concentrations of oxidized phospholipids, including lysophosphatidylglycerol derivatives, can protect endothelial cells from stress-induced damage, suggesting potential therapeutic applications in cardiovascular diseases .

1. Anti-inflammatory Effects

Research has demonstrated that 1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) can inhibit pro-inflammatory cytokine production in various cell types. This effect is particularly relevant in conditions such as atherosclerosis and rheumatoid arthritis.

2. Neuroprotective Properties

In neurobiological contexts, this compound has shown promise in protecting neurons from oxidative stress and apoptosis. Its ability to modulate neuronal signaling pathways may offer therapeutic avenues for neurodegenerative diseases.

3. Role in Sperm Capacitation

Studies have indicated that lysophospholipids like 1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) play vital roles in sperm capacitation and motility, enhancing fertility outcomes .

Case Study 1: Endothelial Cell Protection

A study investigated the protective effects of oxidized phospholipids on primary endothelial cells subjected to serum deprivation. The results showed that treatment with low concentrations of lysophosphatidylglycerol significantly improved cell viability and reduced apoptosis markers compared to untreated controls .

Case Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration, administration of 1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) resulted in decreased neuronal loss and improved cognitive function metrics, highlighting its potential as a neuroprotective agent .

Research Findings Summary Table

Q & A

Basic: What methodologies are recommended for synthesizing and purifying this lysophospholipid with high enantiomeric purity?

Answer:

Synthesis typically employs enzyme-catalyzed approaches (e.g., phospholipase A₂-mediated hydrolysis of phosphatidylglycerol precursors) to ensure sn-specific regioselectivity . Chemical synthesis may introduce racemization, necessitating stringent purification via reverse-phase HPLC or silica gel chromatography. Purity (>99%) is validated using TLC and mass spectrometry . For enantiomeric resolution, chiral stationary phases or enzymatic resolution protocols are critical .

Basic: Which analytical techniques are optimal for structural confirmation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ³¹P NMR confirm regiochemistry and detect hydrolytic byproducts (e.g., free fatty acids). ¹³C NMR resolves acyl chain stereochemistry .

- Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS provides molecular weight verification (e.g., [M+Na]⁺ at m/z ~771) and identifies degradation products (e.g., m/z shifts indicative of oxidation) .

- Ultra-Performance Liquid Chromatography (UPLC): Paired with charged aerosol detection or MS quantifies impurities (<1%) and monitors hydrolytic stability .

Advanced: How does acyl chain composition influence phase behavior in lipid bilayer models?

Answer:

The single palmitoyl chain (16:0) reduces packing density compared to diacyl-PG analogs, lowering the main phase transition temperature (Tm) . This is studied via:

- Differential Scanning Calorimetry (DSC): Tm values correlate with chain mobility; lyso-PG typically exhibits broad transitions near 15–20°C .

- Small-Angle X-ray Scattering (SAXS): Reveals lamellar-to-hexagonal phase transitions under varying hydration or ionic strength .

- Molecular Dynamics Simulations: Predicts increased membrane curvature due to asymmetric chain geometry .

Advanced: How can researchers resolve contradictions in reported phase transition temperatures across studies?

Answer: Discrepancies arise from:

- Hydration Levels: Excess water (>20%) stabilizes lamellar phases, while dehydration induces non-lamellar structures .

- Buffer Composition: Divalent cations (e.g., Ca²⁺) compress headgroups, elevating Tm by ~5°C .

- Impurity Profiles: Trace lyso-PG isomers (e.g., 2-acyl variants) broaden transitions. Standardize protocols using >99% pure material and report buffer ionic strength .

Basic: What storage conditions maximize long-term stability?

Answer:

- Temperature: Store at –20°C under argon to prevent oxidation .

- Lyophilization: Enhances shelf life (≥1 year) by reducing hydrolytic degradation. Reconstitute in chloroform:methanol (2:1) for liposome preparation .

- Avoid Freeze-Thaw Cycles: Aliquot stock solutions to minimize hydrolysis .

Advanced: What experimental approaches quantify degradation products in liposomal formulations?

Answer:

- UPLC-MS/MS: Quantifies hydrolytic products (e.g., free glycerol-phospho-glycerol) using a C18 column and negative-ion mode ESI. Calibrate with synthetic standards .

- Fluorescence Assays: Probes (e.g., diphenylhexatriene) detect bilayer disorder caused by lyso-PG accumulation .

- Phospholipase Activity Assays: Monitor enzymatic degradation kinetics via pH-stat titration .

Advanced: How to study interactions with antimicrobial peptides or membrane proteins?

Answer:

- Surface Plasmon Resonance (SPR): Measures binding kinetics (e.g., KD) of peptides to lyso-PG-containing monolayers .

- Fluorescence Anisotropy: Tracks peptide insertion depth using dansyl-labeled lyso-PG .

- Isothermal Titration Calorimetry (ITC): Quantifies enthalpy changes during protein-lipid interactions .

Advanced: What role does this compound play in modulating lung surfactant stability?

Answer:

Lyso-PG enhances surface tension reduction in pulmonary surfactant models by fluidizing dipalmitoyl-PG (DPPG)-rich domains. Key methods include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.